2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS No.: 394233-41-1
Cat. No.: VC4388548
Molecular Formula: C12H12ClN3OS2
Molecular Weight: 313.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394233-41-1 |
|---|---|
| Molecular Formula | C12H12ClN3OS2 |
| Molecular Weight | 313.82 |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) |
| Standard InChI Key | RNNLORYWJFRFAC-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Introduction
Synthesis Methods
Synthesizing such compounds typically involves condensation reactions between appropriate precursors like thiadiazoles and chloro-substituted phenols with propanoyl chloride or similar derivatives.
textExample Synthesis Pathway: Step 1: Formation of Thiadiazole Derivative - Reactants: Appropriate diamine or hydrazine derivative with carbon disulfide. Step 2: Attachment of Chlorophenyl Group - Reaction conditions might involve nucleophilic substitution using suitable catalysts. Step 3: Coupling with Propanoyl Derivative - Utilize coupling agents like DCC (dicyclohexylcarbodiimide) for amide formation.
Biological Activity
While specific data on 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-y l)propanamide is lacking in the search results provided:
Antimicrobial Activity:
Thiadiazoles have shown promise against various pathogens due to their ability to disrupt cellular processes or interact with essential enzymes .
Anticancer Potential:
Some thiadiazole derivatives exhibit anticancer activity by inhibiting cell growth or inducing apoptosis in cancer cells .
In Vitro Studies:
To assess biological activity accurately:
| Test Type | Purpose |
|---|---|
| MIC Assays | Determine minimum inhibitory concentration against bacteria/fungi. |
| MTT/SRB Assays | Evaluate cytotoxicity/anticancer effects on cell lines |
Given the absence of direct references to this compound in the literature reviewed here (e.g., , ), further research involving synthesis followed by comprehensive biological evaluations would be necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume